1,1'-Benzene-1,3-diylbis{3-[4-(octyloxy)phenyl]urea}
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Overview
Description
N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA is a complex organic compound characterized by its unique structure, which includes octyloxy groups attached to aniline and phenyl urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA typically involves multiple steps. One common method includes the reaction of 4-(octyloxy)aniline with isocyanates under controlled conditions to form the desired urea derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-({[4-(HEXYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(HEXYLOXY)PHENYL]UREA
- N’-[3-({[4-(DECYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(DECYLOXY)PHENYL]UREA
Uniqueness
N’-[3-({[4-(OCTYLOXY)ANILINO]CARBONYL}AMINO)PHENYL]-N-[4-(OCTYLOXY)PHENYL]UREA is unique due to its specific octyloxy groups, which confer distinct physical and chemical properties. These properties may enhance its solubility, stability, and biological activity compared to similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C36H50N4O4 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
1-(4-octoxyphenyl)-3-[3-[(4-octoxyphenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C36H50N4O4/c1-3-5-7-9-11-13-26-43-33-22-18-29(19-23-33)37-35(41)39-31-16-15-17-32(28-31)40-36(42)38-30-20-24-34(25-21-30)44-27-14-12-10-8-6-4-2/h15-25,28H,3-14,26-27H2,1-2H3,(H2,37,39,41)(H2,38,40,42) |
InChI Key |
XNVURMAFPYNKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)OCCCCCCCC |
Origin of Product |
United States |
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